

A Comprehensive Technical Guide to the Thermochemical Properties of 1,1-Cyclopentanediacetic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,1-Cyclopentanediacetic acid*

Cat. No.: *B099443*

[Get Quote](#)

A Roadmap for Experimental Determination and Computational Prediction

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Cyclopentanediacetic acid (CAS No. 16713-66-9) is a dicarboxylic acid with a unique geminal di-substituted cyclopentane core, making it a valuable building block in medicinal chemistry and material science.^{[1][2]} Its structural rigidity and bifunctionality are leveraged in the synthesis of complex molecules, including pharmaceutical intermediates.^{[3][4]} A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessment, and predicting its stability and reactivity. This guide addresses the current gap in publicly available experimental thermochemical data for **1,1-Cyclopentanediacetic acid** by providing a comprehensive framework for its determination. We present detailed, field-proven methodologies for experimental characterization via bomb calorimetry and Differential Scanning Calorimetry (DSC), alongside a primer on the application of high-accuracy computational thermochemistry for predictive analysis. This document serves as a robust roadmap for researchers seeking to elucidate the thermodynamic landscape of this important chemical entity.

Introduction: The Significance of Thermochemical Data

The thermodynamic properties of a compound, such as its enthalpy of formation, heat capacity, and entropy, govern its stability, reactivity, and physical behavior. For a molecule like **1,1-Cyclopentanediacetic acid**, these parameters are critical for:

- Process Safety and Hazard Analysis: Understanding the energy released during combustion or decomposition is essential for safe handling, storage, and scale-up of synthetic procedures.
- Reaction Engineering: Knowledge of reaction enthalpies allows for the design of efficient and controlled chemical processes, including the management of thermal effects in reactors.
- Drug Development: The thermodynamic properties of an active pharmaceutical ingredient (API) or its intermediates can influence solubility, stability, and formulation strategies.^[5]
- Computational Modeling: Experimental data provides a crucial benchmark for the validation and refinement of computational models used to predict the behavior of related molecules.^[6]

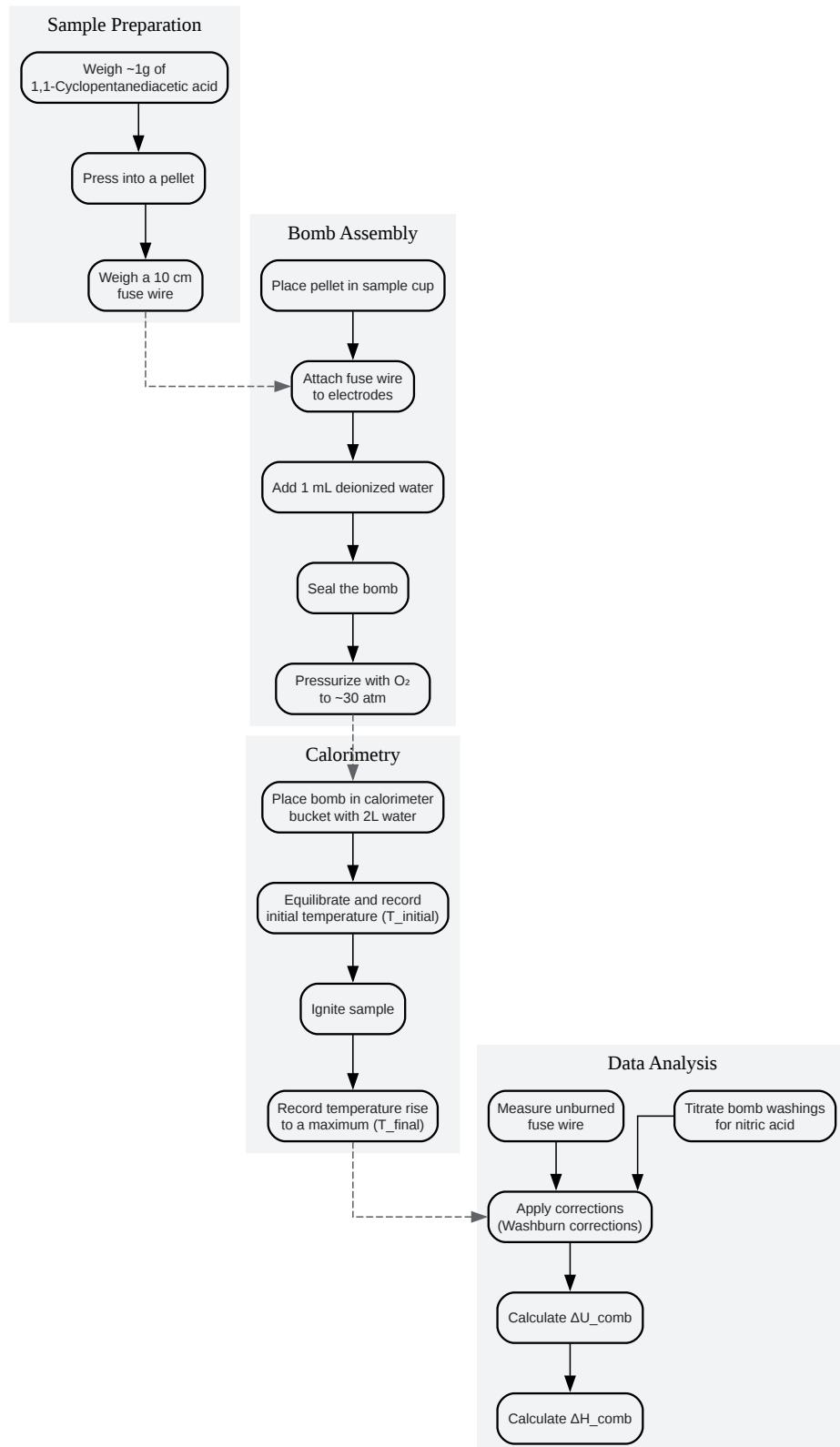
Given the absence of published experimental data for **1,1-Cyclopentanediacetic acid**, this guide focuses on the established, first-principles approaches to obtaining this vital information.

Molecular Structure and Key Properties

1,1-Cyclopentanediacetic acid is a nine-carbon dicarboxylic acid with the molecular formula $C_9H_{14}O_4$.^[7] Its structure features two acetic acid groups attached to the same carbon atom of a cyclopentane ring.

Caption: Molecular structure of **1,1-Cyclopentanediacetic acid**.

Table 1: Physicochemical Properties of **1,1-Cyclopentanediacetic Acid**


Property	Value	Source
CAS Number	16713-66-9	[7]
Molecular Formula	C ₉ H ₁₄ O ₄	[7]
Molecular Weight	186.21 g/mol	[8]
Appearance	White to almost white powder/crystal	[8] [9]
Melting Point	180-181 °C	[8]

Experimental Determination of Thermochemical Properties

The cornerstone of thermochemistry is the precise measurement of heat changes associated with chemical reactions or physical transitions. The following sections detail the authoritative experimental protocols for determining the key thermochemical parameters for a solid organic compound like **1,1-Cyclopentanediacetic acid**.

Enthalpy of Combustion via Bomb Calorimetry

Constant-volume (bomb) calorimetry is the gold-standard technique for determining the enthalpy of combustion of solid organic compounds.[\[10\]](#) From this value, the standard enthalpy of formation can be derived, which is a fundamental measure of a molecule's thermodynamic stability.[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for bomb calorimetry.

- Calibration:
 - Rationale: The heat capacity of the calorimeter system (C_v) must be precisely determined. This is achieved by combusting a standard substance with a well-known enthalpy of combustion.
 - Procedure: A pellet of certified benzoic acid (~1 g) is combusted.[12] The observed temperature rise (ΔT) is used to calculate C_v using the known energy of combustion of benzoic acid. This calibration should be repeated to ensure reproducibility.[13]
- Sample Preparation:
 - Rationale: A compacted pellet ensures complete and rapid combustion. An accurate mass is critical for molar calculations.
 - Procedure: Weigh approximately 0.8-1.0 g of **1,1-Cyclopentanediacetic acid** to a precision of 0.1 mg. Use a pellet press to form a compact pellet.
- Bomb Assembly:
 - Rationale: A high-pressure oxygen environment ensures complete combustion to CO_2 and H_2O . The fuse wire initiates the reaction, and a small amount of water saturates the internal atmosphere.
 - Procedure: Place the pellet in the sample cup. Measure and weigh a 10 cm length of fuse wire and attach it to the electrodes, ensuring it touches the pellet.[13] Add 1 mL of deionized water to the bottom of the bomb. Seal the bomb and slowly charge it with high-purity oxygen to a pressure of approximately 30 atm.
- Combustion and Data Acquisition:
 - Rationale: The heat released by the combustion is absorbed by the bomb and the surrounding water, leading to a measurable temperature increase.
 - Procedure: Submerge the sealed bomb in a precisely measured volume (e.g., 2000 mL) of water in the calorimeter bucket. Allow the system to reach thermal equilibrium. Record the temperature at regular intervals for several minutes to establish a baseline. Ignite the

sample.[13] Continue recording the temperature until it reaches a maximum and then begins to cool.

- Corrections and Calculation:
 - Rationale: The raw temperature change must be corrected for several factors to obtain the standard energy of combustion.
 - Procedure:
 - Fuse Wire Correction: After depressurizing the bomb, measure the length of the unburned fuse wire. The energy released by the burned portion of the wire is subtracted from the total.[12]
 - Nitric Acid Formation: The nitrogen present in the air in the bomb can form nitric acid. The bomb washings are titrated with a standard base to quantify the amount of nitric acid formed, and the corresponding heat of formation is accounted for.
 - Standard State Corrections (Washburn Corrections): These corrections adjust the energy from the actual experimental conditions (non-ideal gases, dissolved reactants) to the standard state (ideal gases at 1 atm).
 - Calculation: The corrected temperature change and the calorimeter's heat capacity are used to calculate the change in internal energy for the combustion reaction (ΔU_{comb}). This is then converted to the change in enthalpy (ΔH_{comb}) using the relationship $\Delta H = \Delta U + \Delta n_{\text{gas}}RT$, where Δn_{gas} is the change in the number of moles of gas in the balanced combustion equation.

Phase Transitions and Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring heat flow to or from a sample as a function of temperature or time.[14] It is used to determine the temperatures and enthalpies of phase transitions (e.g., melting) and to measure heat capacity.[15][16]

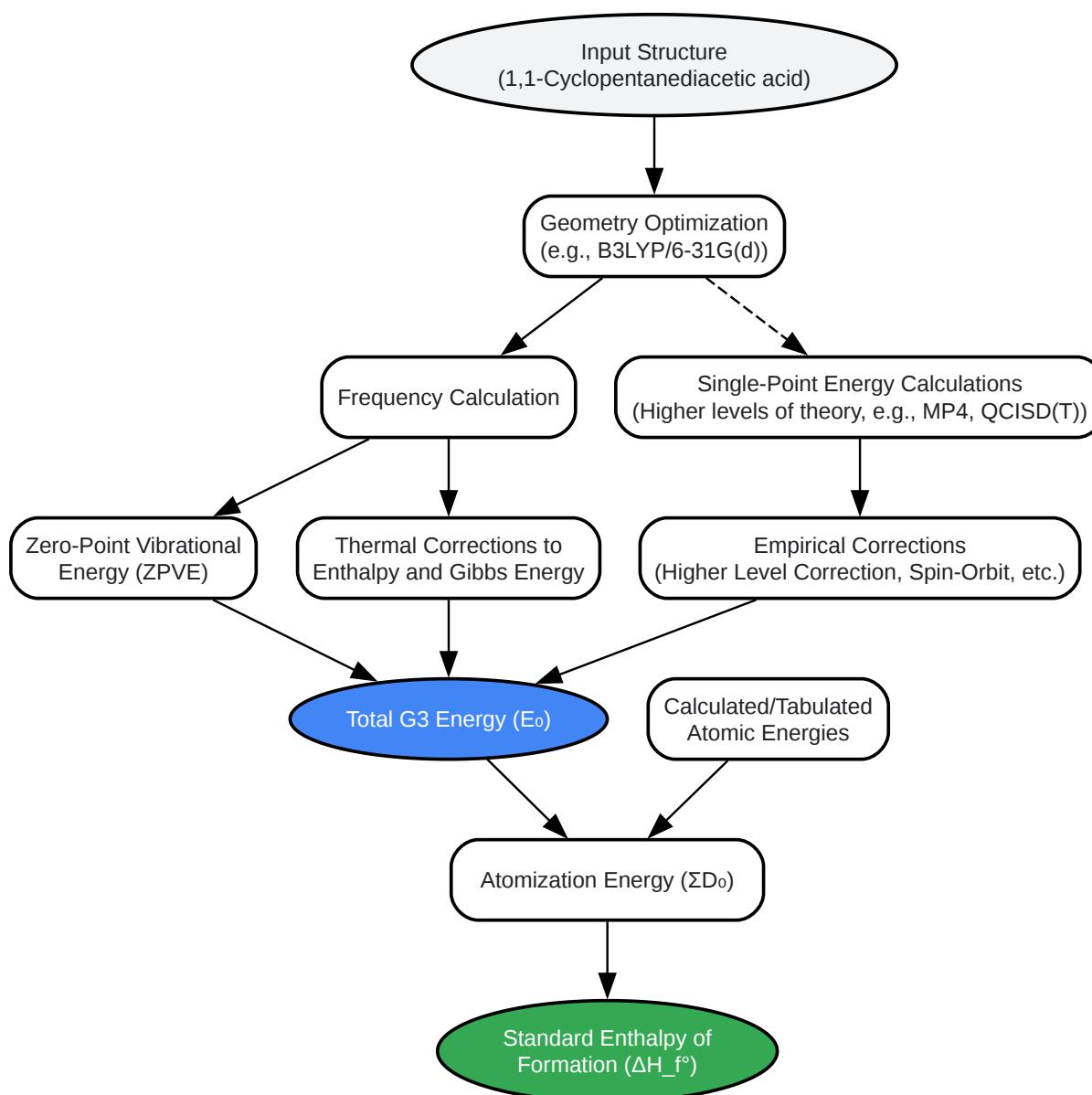
- Instrument Calibration:

- Rationale: Temperature and enthalpy measurements are calibrated using certified reference materials with known melting points and enthalpies of fusion, such as indium.
- Procedure: Run a calibration standard (e.g., indium) under the same conditions as the sample to be analyzed.

• Sample Preparation:

- Rationale: A small, accurately weighed sample ensures uniform heating and optimal signal. Hermetically sealed pans are used to prevent any loss of sample due to sublimation or decomposition.
- Procedure: Weigh 5-10 mg of **1,1-Cyclopentanediacetic acid** into an aluminum DSC pan.^[17] Crimp a lid onto the pan to create a hermetic seal.

• Data Acquisition:


- Rationale: A controlled heating and cooling program allows for the observation of thermal events. An inert atmosphere prevents oxidative decomposition.
- Procedure: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas like nitrogen.^[17] Heat the sample at a constant rate (e.g., 10 °C/min) through its melting point. The resulting thermogram plots heat flow versus temperature.

• Data Analysis:

- Enthalpy of Fusion (ΔH_{fus}): The melting of the crystalline solid will appear as an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.^[15]
- Melting Point (T_m): The onset temperature of the melting peak is taken as the melting point.^[17]
- Heat Capacity (C_p): Modulated DSC (MDSC) is a specialized technique that can be used to accurately measure the heat capacity of the solid and liquid phases.^{[18][19]}

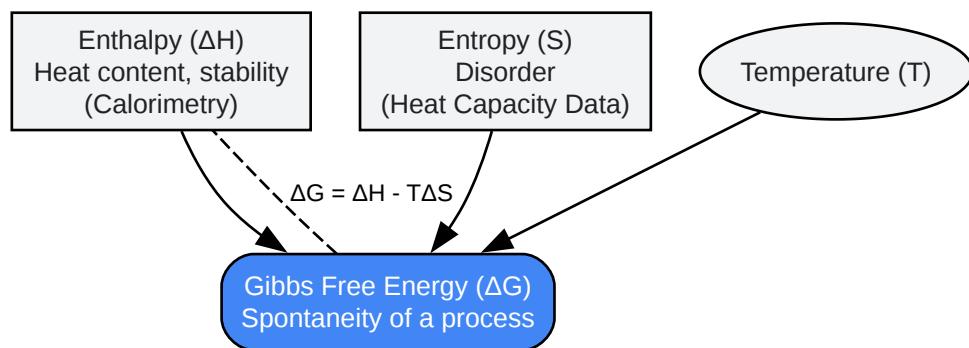
Computational Thermochemistry: A Predictive Approach

When experimental data is unavailable, high-level quantum chemical calculations provide a reliable means of predicting thermochemical properties.^[20] Composite methods, such as Gaussian-n (G3, G4) theories, are designed to achieve high accuracy by combining calculations at different levels of theory and basis sets to approximate the exact solution to the Schrödinger equation.^{[21][22]}

[Click to download full resolution via product page](#)

Caption: Workflow for G3 computational thermochemistry.

The G3 method, for instance, involves a series of calculations to arrive at a total energy (E_0) for the molecule.[5][23] This energy is then used in an atomization scheme to calculate the standard enthalpy of formation (ΔH_f°). This involves calculating the energies of the constituent atoms and using well-established experimental atomic enthalpies of formation. While computationally intensive, these methods can often predict ΔH_f° to within ± 4 kJ/mol of experimental values for many organic molecules.[24][25]


Summary of Key Thermochemical Properties and Their Interrelation

The following table summarizes the key thermochemical properties for **1,1-Cyclopentanediacetic acid** that would be determined through the methodologies described. In the absence of experimental data, values for structurally related dicarboxylic acids are provided for context.

Table 2: Target Thermochemical Data for **1,1-Cyclopentanediacetic Acid**

Property	Symbol	Significance	Method of Determination	Contextual Value (Adipic Acid, C ₆ H ₁₀ O ₄)
Standard Enthalpy of Combustion	ΔH°_{comb}	Energy released upon complete combustion; crucial for safety.	Bomb Calorimetry	-2800 kJ/mol
Standard Enthalpy of Formation	ΔH°_f	Thermodynamic stability relative to constituent elements.	Derived from ΔH°_{comb} / Computational (G3)	-994.3 kJ/mol [26]
Enthalpy of Fusion	ΔH_{fus}	Energy required to melt the solid; relevant to phase changes.	Differential Scanning Calorimetry (DSC)	34.85 kJ/mol
Molar Heat Capacity	C_p	Heat required to raise the temperature of one mole by 1 K.	Modulated DSC	Liquid: 2.253 kJ/kg·K
Standard Molar Entropy	S°	Measure of molecular disorder at a standard state.	Derived from heat capacity measurements / Computational	
Standard Gibbs Free Energy of Formation	ΔG°_f	Spontaneity of formation from elements; ultimate measure of stability.	$\Delta G^{\circ}_f = \Delta H^{\circ}_f - T\Delta S^{\circ}_f$ / Computational	

These properties are interconnected through the fundamental equations of thermodynamics, as illustrated below.

[Click to download full resolution via product page](#)

Caption: Relationship between key thermodynamic functions.

Conclusion

While direct experimental thermochemical data for **1,1-Cyclopentanediacetic acid** is not currently available in the public domain, this guide provides the necessary theoretical and practical framework for its determination. By employing established techniques such as bomb calorimetry and differential scanning calorimetry, researchers can obtain high-quality experimental data for its enthalpy of combustion, enthalpy of fusion, and heat capacity. These experimental values are indispensable for process safety, chemical engineering, and serve as critical benchmarks for computational models. In parallel, advanced computational methods like G3 theory offer a powerful predictive tool to estimate these properties with a high degree of confidence. The combined application of these experimental and theoretical approaches will enable a comprehensive understanding of the thermochemical landscape of **1,1-Cyclopentanediacetic acid**, empowering its effective and safe use in research and development.

References

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
- Karton, A. (2016). A computational chemist's guide to accurate thermochemistry for organic molecules. *WIREs Computational Molecular Science*, 6(3), 292-310.[6]
- Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.[30]
- Fulem, M., Ruzicka, K., & Ruzicka, V. (2007). Liquid Heat Capacity Measurements of the Linear Dicarboxylic Acid Family via Modulated Differential Scanning Calorimetry.

- Chen, B., & Rogers, D. W. (2007). Computational Methods in Organic Thermochemistry. 1. Hydrocarbon Enthalpies and Free Energies of Formation. *The Journal of Organic Chemistry*, 72(19), 7374-7380.[26]
- Curtiss, L. A., Raghavachari, K., Redfern, P. C., Rassolov, V., & Pople, J. A. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. *The Journal of Chemical Physics*, 109(18), 7764-7776.[23]
- Curtiss, L. A., Raghavachari, K., Redfern, P. C., & Pople, J. A. (2000). Assessment of Gaussian-3 and related methods for accurate thermochemistry. *The Journal of Chemical Physics*, 112(17), 7374-7383.[5][25]
- Brainly. (2023). What is the enthalpy of combustion of adipic acid ($C_6H_{10}O_4$) in kJ/mol?
- Irikura, K. K., & Frurip, D. J. (Eds.). (1998). Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. American Chemical Society.[22]
- Wang, Z., & Chung, Y. (2016). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. *The Journal of Physical Chemistry A*, 120(43), 8634-8644. [36]
- PubChem. (n.d.). **1,1-Cyclopentanediacetic acid**.
- Curtiss, L. A., Redfern, P. C., Raghavachari, K., & Pople, J. A. (2000). Assessment of Gaussian-3 and Density Functional Theories for Enthalpies of Formation of C1–C16 Alkanes. *The Journal of Physical Chemistry A*, 104(25), 5957-5966.[24]
- Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). Experiments in Physical Chemistry (8th ed.). McGraw-Hill.[13]
- Gustavus Adolphus College. (n.d.). Bomb Calorimetry.
- Curtiss, L. A., Raghavachari, K., Redfern, P. C., Kedziora, G. S., & Pople, J. A. (2001). On Comparison of Experimental Thermochemical Data with G3 Theory. *The Journal of Physical Chemistry A*, 105(2), 237-240.[5]
- Rogers, D. W., & Chen, B. (2008). Computational methods in organic thermochemistry. 2. Enthalpies and free energies of formation for functional derivatives of organic hydrocarbons. *Journal of Molecular Structure: THEOCHEM*, 864(1-3), 1-8.[27]
- Baboul, A. G., Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2001). Gaussian-3 and related methods for accurate thermochemistry. In Computational Thermochemistry (pp. 49-65). American Chemical Society.[37]
- Kuujia.com. (n.d.). 16713-66-9(**1,1-Cyclopentanediacetic acid**).
- Google Patents. (1980). US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate.
- D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.
- University of California, Berkeley. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER.

- Google Patents. (2003). WO2003002517A1 - Process for the preparation of 1,1-cyclohexane diacetic acid monoamide.
- Meltzer, V., Pincu, E., & Cristescu, G. (n.d.). Heat of combustion of some saturated dicarboxylic acids from group contributions. Department of Physical Chemistry, Faculty of Chemistry.[39][40]
- Zhang, S., He, Y., & Tan, Z. (2006). Low-temperature heat capacities and standard molar enthalpy of formation of pyridine-2,6-dicarboxylic acid. Journal of Thermal Analysis and Calorimetry, 85(2), 335-338.[41]
- Ballester, A., & Sikora, A. (2022). Bomb Calorimeter. NSUWorks.[10]
- Truman State University. (2013). Bomb Calorimetry.
- Van der Westhuizen, I., Van der Merwe, M. J., & Botha, S. J. (2011). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. Journal of Thermal Analysis and Calorimetry, 106(3), 857-864.[42]
- Wikipedia. (n.d.). Differential scanning calorimetry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 1,1-Cyclohexanediacetic Acid in Chemical Synthesis.
- Wikipedia. (n.d.). Adipic acid.
- Tiande Chemical. (n.d.). 1,1-Cyclohexanediacetic Acid.
- Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry.
- eThermo. (n.d.). Adipic acid properties.
- Polymer-Books. (n.d.). **1,1-Cyclopentanediacetic acid**.
- Pharmaffiliates. (n.d.). **1,1-Cyclopentanediacetic acid**.
- PubChem. (n.d.). Adipic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 16713-66-9(1,1-Cyclopentanediacetic acid) | Kuujia.com [kuujia.com]
- 2. nbinno.com [nbino.com]
- 3. US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents [patents.google.com]

- 4. 1,1-Cyclohexanediacetic Acid_Tiande Chemical [tdchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. 1,1-Cyclopentanediacetic acid | C9H14O4 | CID 85558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopentane-1,1-diacetic acid | 16713-66-9 [chemicalbook.com]
- 9. CAS 16713-66-9: 1,1-Cyclopentanediacetic acid | CymitQuimica [cymitquimica.com]
- 10. nsuworks.nova.edu [nsuworks.nova.edu]
- 11. Page loading... [wap.guidechem.com]
- 12. Bomb Calorimetry | Chem Lab [chemlab.truman.edu]
- 13. web.williams.edu [web.williams.edu]
- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 15. web.williams.edu [web.williams.edu]
- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 17. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. [PDF] Computational methods in organic thermochemistry. 2. Enthalpies and free energies of formation for functional derivatives of organic hydrocarbons. | Semantic Scholar [semanticscholar.org]
- 26. Adipic acid - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Thermochemical Properties of 1,1-Cyclopentanediacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099443#thermochemical-properties-of-1-1-cyclopentanediacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com